molecular formula C20H18N2O5 B236292 N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide

Numéro de catalogue B236292
Poids moléculaire: 366.4 g/mol
Clé InChI: QGPJSBQGMMNEIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. It has been developed by Takeda Pharmaceutical Company Limited and is currently in Phase 1 clinical trials.

Mécanisme D'action

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide is a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK is required for the activation of downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by this compound leads to the inhibition of downstream signaling pathways, resulting in the inhibition of B-cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of B-cells in preclinical studies. It has also been shown to inhibit the activation of downstream signaling pathways that promote B-cell survival and proliferation. In addition, this compound has been shown to induce apoptosis (programmed cell death) in B-cells. These effects suggest that this compound has potential as a therapeutic agent for the treatment of B-cell malignancies.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in lab experiments include its selectivity for BTK, its ability to inhibit downstream signaling pathways, and its potential as a therapeutic agent for the treatment of B-cell malignancies. The limitations of using this compound in lab experiments include its limited availability, its potential toxicity, and the need for further studies to determine its efficacy and safety in humans.

Orientations Futures

There are several future directions for the development of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide. These include:
1. Further preclinical studies to determine the efficacy and safety of this compound in animal models of B-cell malignancies.
2. Phase 1 clinical trials to determine the safety and pharmacokinetics of this compound in humans.
3. Phase 2 clinical trials to determine the efficacy of this compound in patients with B-cell malignancies.
4. Combination studies to determine the efficacy of this compound in combination with other agents, such as monoclonal antibodies or chemotherapy.
5. Development of biomarkers to predict response to this compound.
Conclusion:
This compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. Its selectivity for BTK and ability to inhibit downstream signaling pathways make it a promising therapeutic agent. However, further studies are needed to determine its efficacy and safety in humans.

Méthodes De Synthèse

The synthesis of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminophenylboronic acid to form the benzamide intermediate. The final step involves the reaction of the benzamide intermediate with furfurylamine to form this compound.

Applications De Recherche Scientifique

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has been shown to inhibit the growth and survival of B-cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Propriétés

Formule moléculaire

C20H18N2O5

Poids moléculaire

366.4 g/mol

Nom IUPAC

N-[3-[(2,4-dimethoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O5/c1-25-15-8-9-16(18(12-15)26-2)19(23)21-13-5-3-6-14(11-13)22-20(24)17-7-4-10-27-17/h3-12H,1-2H3,(H,21,23)(H,22,24)

Clé InChI

QGPJSBQGMMNEIC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)OC

SMILES canonique

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.